molecular formula C9H10N2 B1592029 (R)-3-(1-aminoethyl)benzonitrile CAS No. 127852-31-7

(R)-3-(1-aminoethyl)benzonitrile

Cat. No.: B1592029
CAS No.: 127852-31-7
M. Wt: 146.19 g/mol
InChI Key: UTDRNGQVIRUPOC-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-3-(1-aminoethyl)benzonitrile is an organic compound that belongs to the class of benzonitriles It features a benzene ring substituted with a nitrile group and an aminoethyl group

Scientific Research Applications

®-3-(1-aminoethyl)benzonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety information available indicates that “®-3-(1-Aminoethyl)benzonitrile hydrochloride” has a GHS07 pictogram and a warning signal word . The hazard statement is H302 , and the precautionary statements are P280-P305+P351+P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(1-aminoethyl)benzonitrile typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative.

    Nitrile Introduction: A nitrile group is introduced to the benzene ring through a reaction such as the Sandmeyer reaction.

    Aminoethyl Group Addition: The aminoethyl group is added via a reductive amination process, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.

Industrial Production Methods

Industrial production of ®-3-(1-aminoethyl)benzonitrile may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to favor desired reactions.

    Purification: Employing techniques such as distillation or crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

®-3-(1-aminoethyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

    Oxidation: Formation of imines or amides.

    Reduction: Formation of primary amines.

    Substitution: Various substituted benzonitriles depending on the reagents used.

Mechanism of Action

The mechanism of action of ®-3-(1-aminoethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The nitrile group can participate in various chemical reactions, modifying the compound’s properties and effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(1-aminoethyl)benzonitrile
  • ®-4-(1-aminoethyl)benzonitrile

Uniqueness

®-3-(1-aminoethyl)benzonitrile is unique due to the specific position of the aminoethyl group on the benzene ring, which can influence its chemical reactivity and interactions with other molecules. This positional isomerism can lead to differences in biological activity and applications compared to its analogs.

Properties

IUPAC Name

3-[(1R)-1-aminoethyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-7(11)9-4-2-3-8(5-9)6-10/h2-5,7H,11H2,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTDRNGQVIRUPOC-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=C1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC(=C1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80610424
Record name 3-[(1R)-1-Aminoethyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127852-31-7
Record name 3-[(1R)-1-Aminoethyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-3-(1-aminoethyl)benzonitrile
Reactant of Route 2
Reactant of Route 2
(R)-3-(1-aminoethyl)benzonitrile
Reactant of Route 3
Reactant of Route 3
(R)-3-(1-aminoethyl)benzonitrile
Reactant of Route 4
Reactant of Route 4
(R)-3-(1-aminoethyl)benzonitrile
Reactant of Route 5
(R)-3-(1-aminoethyl)benzonitrile
Reactant of Route 6
Reactant of Route 6
(R)-3-(1-aminoethyl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.